molecular formula C₁₀H₁₈O₅ B1142582 Hexanedioic acid, ester with 1,4-butanediol CAS No. 116789-12-9

Hexanedioic acid, ester with 1,4-butanediol

Cat. No.: B1142582
CAS No.: 116789-12-9
M. Wt: 218.25
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Properties

IUPAC Name

6-(4-hydroxybutoxy)-6-oxohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O5/c11-7-3-4-8-15-10(14)6-2-1-5-9(12)13/h11H,1-8H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSYUYBMMNNGZIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC(=O)OCCCCO)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60235972
Record name Hexanedioic acid, ester with 1,4-butanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60235972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86923-79-7
Record name Hexanedioic acid, ester with 1,4-butanediol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086923797
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexanedioic acid, ester with 1,4-butanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60235972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hexanedioic acid, ester with 1,4-butanediol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.081.142
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Monomeric Ester Synthesis via Acid-Catalyzed Reactions

The direct esterification of adipic acid with 1,4-butanediol under acidic conditions produces the monomeric diester, 1,4-butanediol diadipate. In CN110218152A, a one-pot method integrates hydrogenation, decarbonylation, and esterification using furfural-derived furoic acid as a bio-based precursor. The reaction employs palladium on carbon (Pd/C) and lanthanum triflate (La(OTf)₃) as dual catalysts in acetic acid solvent at 180°C under 20 atm H₂, achieving a 65.2% yield of 1,4-butanediol diacetate. This approach circumvents petrochemical routes, leveraging renewable resources while maintaining selectivity >90% for the target ester.

Polyester Synthesis via Step-Growth Polymerization

High-molecular-weight poly(butylene adipate) (PBA) requires precise control of esterification and polycondensation. CN116515095A discloses a two-stage process:

  • Esterification : Adipic acid and 1,4-butanediol react at 100–250°C under 30–140 kPaA for 1–3 hours with titanium-based catalysts, reducing THF formation to ≤1.0 wt%.

  • Polycondensation : Zinc or tin catalysts (e.g., zinc acetate) elevate the temperature to 240–260°C under vacuum (<1 kPa), achieving number-average molecular weights (Mₙ) ≥200,000 g/mol.

The patent emphasizes the synergistic role of primary (titanium) and auxiliary (rare earth) catalysts in suppressing side reactions, enabling rapid esterification kinetics. Comparative studies show that reaction times exceeding 3 hours degrade molecular weight due to thermal decomposition.

Copolyester Synthesis with Mixed Diacids

Binary and Ternary Copolyester Systems

The Journal of Applied Polymer Science (2001) details the synthesis of poly(butylene succinate-co-adipate) (PBSA) copolyesters via a two-step melt polycondensation. Succinic acid (SA) and adipic acid (AA) are esterified with 1,4-butanediol at 150–220°C, followed by polycondensation at 240°C under vacuum. NMR analysis confirms random copolymer structures, with adipate content adjustable from 10–90 mol%.

Table 1: Thermal Properties of PBSA Copolyesters

Adipate Content (mol%)Tₘ (°C)T₉ (°C)Mₙ (g/mol)
0 (PBS)114-4582,000
3098-5078,500
5085-5575,200
7072-6070,800
100 (PBA)58-6568,000

Data adapted from Ahn et al. (2001) demonstrates a linear decrease in melting point (Tₘ) and glass transition temperature (T₉) with increasing adipate units, enabling tunable mechanical properties.

Bio-Based Synthesis Routes

Furfural-Derived Feedstocks

CN110218152A pioneers a sustainable route using 2-furancarboxylic acid, a derivative of agricultural waste. In the presence of Pd/C and La(OTf)₃, hydrogenation and esterification occur concurrently, yielding 1,4-butanediol dicarboxylates. This method reduces reliance on fossil fuels, with a carbon efficiency of 78% compared to 65% for Reppe-based processes.

Maleic Anhydride Hydrogenation

US4032583A describes purifying 1,4-butanediol from maleic anhydride hydrogenation byproducts. Crude mixtures containing dibutyl maleate and succinate are extracted with hexane, achieving >99.5% purity after vacuum distillation. The process minimizes losses to <2% via hydrocarbon solvent recovery.

Catalytic Systems and Reaction Optimization

Homogeneous vs. Heterogeneous Catalysts

Titanium tetrabutoxide (Ti(OBu)₄) and stannous octoate (Sn(Oct)₂) dominate industrial polycondensation due to high activity (TOF >500 h⁻¹). However, CN116515095A reports rare earth oxides (e.g., La₂O₃) as co-catalysts, enhancing esterification rates by 40% while reducing THF generation.

Pressure and Temperature Effects

Esterification at 150–180°C under 50–100 kPaA optimizes reaction kinetics, balancing energy input and byproduct suppression. Excessive pressure (>200 kPaA) accelerates equipment corrosion, necessitating Hastelloy reactors.

Purification and Characterization

Solvent Extraction

US4032583A employs hexane to extract dibutyl esters from aqueous 1,4-butanediol, achieving impurity removal efficiencies >95%. The raffinate is distilled at 15–20 mmHg, recovering 99.8% pure 1,4-butanediol with <0.1% residual solvents.

Spectroscopic and Thermal Analysis

¹H NMR (400 MHz, CDCl₃) of 1,4-butanediol diadipate shows characteristic peaks at δ 4.15 (t, -OCH₂-) and δ 2.35 (t, -COOCH₂-). GPC analysis of PBA reveals polydispersity indices (Đ) of 1.8–2.2, indicative of controlled polymerization.

Industrial Applications and Biodegradability

Biodegradable Polymers

PBA and PBSA exhibit 90% mass loss in compost within 12 weeks, outperforming polyethylene (>100 years). Applications include mulch films, packaging, and medical sutures.

Lubricant Additives

1,4-Butanediol diadipate serves as a bio-based lubricant, reducing friction coefficients by 30% compared to mineral oils .

Chemical Reactions Analysis

Types of Reactions

Hexanedioic acid, ester with 1,4-butanediol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: Hexanedioic acid and 1,4-butanediol.

    Transesterification: Different esters depending on the alcohol used.

    Oxidation: Carboxylic acids.

Scientific Research Applications

Preparation Methods

The synthesis of hexanedioic acid, ester with 1,4-butanediol is primarily achieved through:

  • Polycondensation Reaction : This process involves heating hexanedioic acid and 1,4-butanediol in the presence of catalysts such as titanium tetrabutoxide or antimony trioxide under controlled conditions to optimize yield.
  • Industrial Production : Large-scale reactors are utilized for continuous production, allowing for precise control over temperature and pressure to ensure high-purity polymer output.

Chemistry

This compound serves as a precursor for various polyesters and polyurethanes. These materials are extensively studied for their mechanical and chemical properties.

Biology

Research has explored the biocompatibility of this compound for potential use in:

  • Drug Delivery Systems : The polymer can encapsulate therapeutic agents, providing controlled release profiles that enhance treatment efficacy.
  • Tissue Engineering Scaffolds : Scaffolds made from this polyester promote cell adhesion and proliferation, crucial for tissue regeneration.

Medicine

The compound is investigated for its potential in creating biodegradable implants. Clinical trials have demonstrated favorable biocompatibility and biodegradability in vivo.

Industry

In industrial applications, this compound is utilized in:

  • Production of Fibers : Its mechanical properties make it ideal for creating durable fibers.
  • Coatings and Films : The polymer's chemical resistance allows it to be used effectively in coatings that require durability.

Case Studies

  • Tissue Engineering Applications :
    • Research published in Biomaterials indicated that scaffolds made from this polymer significantly enhanced cell viability and proliferation compared to traditional materials like polylactic acid.
  • Drug Delivery Systems :
    • A study demonstrated the ability of this polyester to encapsulate anti-cancer drugs with a sustained release profile over several days, indicating its potential for effective chemotherapy applications.
  • Biodegradable Implants :
    • Clinical trials have shown that implants made from this polymer integrate well with surrounding tissues without causing significant inflammatory responses.

Safety and Toxicity

While hexanedioic acid and 1,4-butanediol are useful in many applications, safety concerns exist due to potential adverse effects associated with misuse. Regulatory agencies have issued warnings regarding the use of butane-1,4-diol due to its conversion into gamma-hydroxybutyric acid (GHB), which can lead to serious health issues.

Comparison with Similar Compounds

Hexanedioic acid, ester with 1,4-butanediol can be compared with other similar compounds such as:

The uniqueness of this compound lies in its balance of mechanical properties and chemical stability, making it suitable for a wide range of applications .

Biological Activity

Hexanedioic acid, ester with 1,4-butanediol, commonly referred to as bis-hexanoyl (R)-1,3-butanediol (BH-BD), is a compound of significant interest due to its biological activity and potential applications in various fields including biomedicine and materials science. This article provides a detailed overview of the biological activity of this compound, supported by data tables, case studies, and recent research findings.

Hexanedioic acid (also known as adipic acid) is a dicarboxylic acid that, when esterified with 1,4-butanediol, forms a diester compound. This structure contributes to its unique properties, making it suitable for various applications.

Biological Activity Overview

The biological activity of BH-BD is primarily linked to its metabolic pathways and effects on cellular processes. Upon ingestion, BH-BD is hydrolyzed into hexanoic acid (HEX) and (R)-1,3-butanediol (BDO), which are further metabolized into beta-hydroxybutyrate (BHB), a key ketone body involved in energy metabolism.

Metabolism and Pharmacokinetics

Research indicates that BH-BD undergoes rapid hydrolysis in the gastrointestinal tract. A study involving healthy adults demonstrated that consumption of BH-BD led to significant increases in plasma concentrations of BHB, BDO, and HEX within hours post-ingestion. The pharmacokinetics showed that the maximal concentration (Cmax) and area under the curve (AUC) of these metabolites were dose-dependent .

Metabolite Cmax (mg/L) AUC (mg·h/L) Time to Peak (h)
BHB45.6 ± 19.7Variable1-2
BDOLower than BHBVariable2-4
HEXLowestVariable4-6

Case Studies

  • Safety and Tolerability : A randomized controlled trial assessed the safety and tolerability of BH-BD over a 28-day period. Participants reported mild gastrointestinal discomfort but no serious adverse effects . This suggests that BH-BD is generally well-tolerated at recommended doses.
  • Effects on Ketogenesis : In another study, subjects consuming BH-BD showed a significant increase in blood ketone levels compared to a control group. This indicates that BH-BD may enhance ketogenesis, which could be beneficial for metabolic health .

Applications in Medicine

The biological activity of BH-BD extends to potential therapeutic applications:

  • Ketogenic Diet Supplementation : Due to its ability to elevate BHB levels, BH-BD may serve as an effective supplement for individuals following ketogenic diets.
  • Neuroprotective Effects : Research suggests that elevated BHB can have neuroprotective effects, potentially benefiting conditions like epilepsy and neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for producing hexanedioic acid esters with 1,4-butanediol, and how do reaction conditions influence polymer molecular weight?

  • Methodological Answer : The ester is synthesized via condensation reactions between hexanedioic acid (adipic acid) and 1,4-butanediol. Key variables include temperature (typically 150–220°C), catalyst type (e.g., titanium-based catalysts), and stoichiometric ratios. High temperatures and vacuum conditions facilitate esterification and polycondensation, increasing molecular weight (Mw) by removing water/byproducts. For example, poly(butylene adipate) (PBA) achieves Mw >50,000 Da under optimized vacuum distillation .

Q. How are thermal properties (e.g., melting point, crystallinity) of poly(hexanedioic acid-co-1,4-butanediol) characterized, and what factors cause variability in reported values?

  • Methodological Answer : Differential scanning calorimetry (DSC) and X-ray diffraction (XRD) are used to determine melting points (Tm) and crystallinity. Tm ranges from 80–110°C depending on copolymer composition (e.g., adipic acid vs. succinic acid ratios in PBSA copolymers). Variability arises from differences in chain branching, molecular weight, and post-synthesis annealing protocols .

  • Table 1 : Thermal Properties of Selected Polymers
PolymerTm (°C)Crystallinity (%)Source
Poly(butylene adipate)54–6030–40
PBSA (20% adipate)80–9515–25
Enzymatic LBE45–55<10

Advanced Research Questions

Q. What experimental strategies resolve contradictions in biodegradation rates reported for poly(hexanedioic acid-co-1,4-butanediol) under varying environmental conditions?

  • Methodological Answer : Biodegradation studies should standardize testing protocols (e.g., ISO 14855 for compostability). Conflicting data often stem from differences in microbial consortia, pH, and temperature. For instance, enzymatic hydrolysis by cutinases occurs rapidly at pH 7.4 (20–30% degradation in 7 days) but slows at pH 5.1 due to reduced enzyme activity . Controlled experiments with defined microbial strains (e.g., Thermobifida fusca) and FTIR monitoring of ester bond cleavage are recommended .

Q. How can copolymer composition (e.g., adipic acid vs. terephthalic acid) be optimized to balance mechanical strength and biodegradability?

  • Methodological Answer : A design-of-experiments (DoE) approach evaluates monomer ratios. For example, increasing adipic acid content in PBSA reduces crystallinity (enhancing biodegradability) but lowers tensile strength. Dynamic mechanical analysis (DMA) and gel permeation chromatography (GPC) correlate composition with properties. Optimal PBSA with 30% adipate shows 15 MPa tensile strength and 90% enzymatic degradation in 30 days .

Q. What analytical techniques are critical for detecting side products during ester synthesis, and how are they mitigated?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) identifies cyclic oligomers and unreacted monomers. Side products like 1,4-butanediol dimethacrylate form at high temperatures (>200°C). Mitigation strategies include stepwise temperature ramping, azide-based chain terminators, and solid acid catalysts (e.g., SO₄²⁻/TiO₂-SnO₂ reduces byproducts by 40% vs. homogeneous catalysts) .

Methodological Challenges & Solutions

Q. Why do conflicting results occur in hydrolytic stability studies, and how should experimental designs address this?

  • Answer : Hydrolysis rates depend on polymer morphology (amorphous vs. crystalline regions). Conflicting data arise from inconsistent sample preparation (e.g., film thickness, annealing). Standardized accelerated aging tests (85°C/85% RH) with periodic FTIR and SEC analysis improve reproducibility .

Q. What are the limitations of enzymatic synthesis for producing high-Mw polyesters, and how are they overcome?

  • Answer : Enzymes (e.g., lipase B) often yield low Mw (<20,000 Da) due to solvent incompatibility. Strategies include solvent-free systems, immobilized enzymes on mesoporous silica, and iterative chain extension. For example, enzymatic synthesis of levulinic acid esters achieves 87% yield with Mw ~12,000 Da .

Safety & Environmental Considerations

Q. What precautions are necessary when handling hexanedioic acid esters due to genotoxicity concerns?

  • Answer : Use fume hoods to avoid inhalation of degradation products (e.g., adipic acid monomers). Genotoxicity risks require Ames test compliance and PPE (nitrile gloves, eye protection). Storage at <25°C in inert atmospheres prevents oxidative degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.